

Application Notes and Protocols for FG 488 DHPE in Fluorescence Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FG 488 DHPE

Cat. No.: B12391556

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Introduction

FG 488 DHPE (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, fluorescein-lissamine) is a fluorescently labeled phospholipid analog that serves as a powerful tool for investigating membrane structure and dynamics in a variety of biological contexts. Labeled with the bright and photostable Oregon Green 488 fluorophore, this probe readily integrates into lipid bilayers, allowing for the direct visualization of cellular membranes. Its enhanced photostability and pH insensitivity within the physiological range make it a superior alternative to traditional fluorescein-based lipid probes.^{[1][2][3][4][5][6]}

These application notes provide detailed protocols for the use of **FG 488 DHPE** in fluorescence microscopy, with a focus on membrane labeling, lipid raft analysis, and cell fusion assays.

Quantitative Data

A summary of the key photophysical properties of **FG 488 DHPE** is presented below for easy reference and comparison.

Property	Value	Reference
Synonyms	Oregon Green™ 488 DHPE	[5][6][7][8][9]
Excitation Maximum (λ_{ex})	~496 nm	[6][7][8][9]
Emission Maximum (λ_{em})	~524 nm	[6][7][8][9]
Quantum Yield	~0.91	[1]
pKa	~4.7	[5][6]
Molecular Weight	~1086.24 g/mol	[5]
Extinction Coefficient	~76,000 cm ⁻¹ M ⁻¹	
Recommended Solvent	DMSO	[5]

Experimental Protocols

Live Cell Membrane Labeling

This protocol describes the general procedure for labeling the plasma membrane of live cells with **FG 488 DHPE**.

Materials:

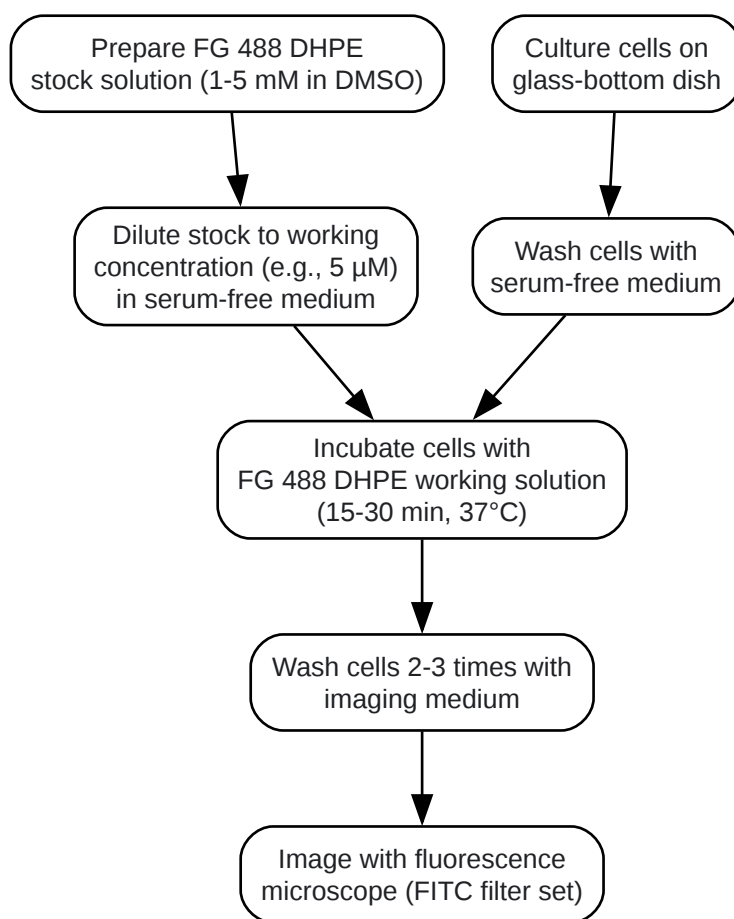
- **FG 488 DHPE**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
- Cultured cells on glass-bottom dishes or coverslips

Protocol:

- Prepare a Stock Solution: Dissolve **FG 488 DHPE** in anhydrous DMSO to a final concentration of 1-5 mM. Store the stock solution at -20°C, protected from light and moisture.

- **Prepare a Working Solution:** On the day of the experiment, dilute the stock solution in serum-free culture medium or an appropriate buffer (e.g., HBSS) to a final working concentration. A typical starting concentration is 5 μ M. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
- **Cell Preparation:** Grow cells to the desired confluency on a glass-bottom dish or coverslip suitable for fluorescence microscopy.
- **Labeling:** Remove the culture medium and wash the cells once with pre-warmed serum-free medium. Add the **FG 488 DHPE** working solution to the cells and incubate for 15-30 minutes at 37°C.[\[10\]](#)
- **Washing:** After incubation, remove the labeling solution and wash the cells two to three times with pre-warmed imaging medium to remove any unincorporated probe.
- **Imaging:** The cells are now ready for imaging. Use a fluorescence microscope equipped with a filter set appropriate for the Oregon Green 488 fluorophore (e.g., a standard FITC filter set).

Experimental Workflow for Live Cell Membrane Labeling



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Caption: Workflow for labeling live cell membranes with **FG 488 DHPE**.

Lipid Raft Visualization

FG 488 DHPE can be used to study the heterogeneity of the plasma membrane, including the visualization of lipid rafts. Lipid rafts are small, dynamic, sterol- and sphingolipid-enriched domains that are involved in cell signaling and trafficking. This protocol provides a method for observing the distribution of **FG 488 DHPE** in the plasma membrane to infer the presence of these microdomains.

Materials:

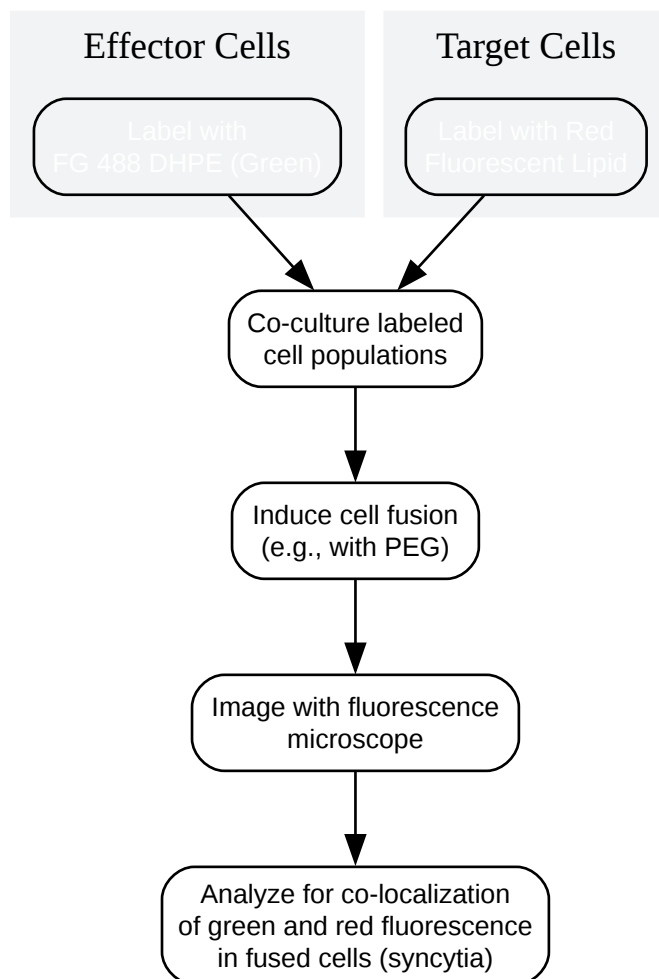
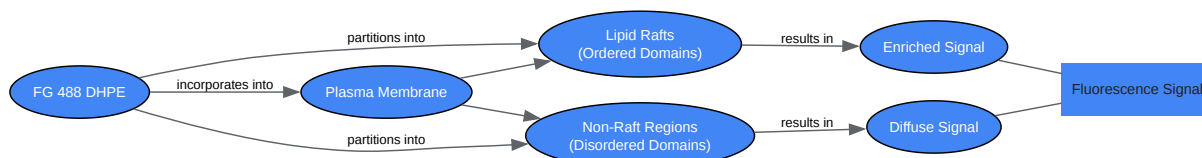
- Cells labeled with **FG 488 DHPE** (as described in Protocol 1)

- (Optional) Positive control for lipid rafts: Cholera toxin subunit B (CT-B) conjugated to a fluorescent probe with a different emission spectrum (e.g., Alexa Fluor 594). CT-B binds to the ganglioside GM1, a known lipid raft marker.
- Confocal or other high-resolution fluorescence microscope

Protocol:

- Cell Labeling: Label live cells with **FG 488 DHPE** as described in the "Live Cell Membrane Labeling" protocol. If using a positive control, co-incubate the cells with the fluorescently labeled CT-B.
- Imaging: Acquire high-resolution images of the cell membrane using a confocal microscope. Use imaging conditions that minimize phototoxicity and photobleaching.
- Analysis: Analyze the distribution of **FG 488 DHPE** fluorescence in the plasma membrane. In many cell types, lipid raft domains will appear as brighter, more concentrated patches of fluorescence, indicating a preferential partitioning of the probe into these ordered membrane regions. Co-localization with the lipid raft marker (e.g., fluorescent CT-B) can provide further evidence for the association of **FG 488 DHPE** with these domains.

Logical Relationship for Lipid Raft Analysis



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- To cite this document: BenchChem. [Application Notes and Protocols for FG 488 DHPE in Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391556#how-to-use-fg-488-dhpe-in-fluorescence-microscopy]

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